Metaxalone

Overview

Description

Metaxalone is a muscle relaxant sold under the brand name Skelaxin. It is primarily used to relieve pain and discomfort caused by strains, sprains, and other musculoskeletal conditions. The exact mechanism of action of this compound is not well understood, but it is believed to involve general central nervous system depression .

Mechanism of Action

Target of Action

Metaxalone is a muscle relaxant used to treat muscle pain or spasm .

Mode of Action

This compound’s mode of action is believed to be related to its sedative properties . It is thought to work by slowing nerve impulses in the brain and spinal cord . The exact mechanism of action of this compound is unknown .

Biochemical Pathways

It is suggested that this compound may exert antioxidant and anti-inflammatory effects . .

Pharmacokinetics

This compound exhibits increased bioavailability when taken with food . Specifically, compared to fasted conditions, the presence of food at the time of drug administration increased Cmax by 77.5%, AUC0-t by 23.5%, and AUC0-∞ by 15.4% . This compound is metabolized in the liver and has an elimination half-life of 9.2 ± 4.8 hours . It is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its muscle relaxant and sedative properties. It is used to relieve discomforts associated with acute, painful musculoskeletal conditions . In an experimental study, this compound was found to decrease MAO-A activity and expression, reduce NF-kB, TNF-α, and IL-6, enhance IL-13, and also increase PPARγ, PGC-1α, and Nrf2 expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as the presence of food. As mentioned earlier, the bioavailability of this compound increases when taken with food . .

Biochemical Analysis

Biochemical Properties

Metaxalone interacts with various enzymes and proteins within the body. It is metabolized primarily in the liver, and its metabolic process involves the cytochrome P450 enzyme system .

Cellular Effects

This compound influences cell function by altering nerve impulses within the brain and spinal cord. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not completely understood. It is believed to exert its effects at the molecular level through its interactions with nerve cells in the brain and spinal cord .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a half-life of about 9 hours, indicating its stability in the body .

Metabolic Pathways

This compound is involved in metabolic pathways primarily in the liver. It is metabolized by the cytochrome P450 enzyme system .

Preparation Methods

Metaxalone can be synthesized through several methods. One common method involves reacting 3,5-dimethyl phenol with 3-chloro-1,2-propane diol in the presence of a base to produce 3-(3,5-dimethylphenoxy)propane-1,2-diol. This intermediate is then reacted with urea in the presence of polyalkylene glycol to obtain this compound. The product can be optionally crystallized in ethyl acetate in the presence of a mineral acid . Another method involves the reaction of triglycidyl isocyanurate with m-xylenol in a solvent mixture comprising an aprotic polar solvent and another solvent, followed by heating .

Chemical Reactions Analysis

Metaxalone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Cocrystallization: This compound can form cocrystals with compounds like nicotinamide, salicylamide, and 4-hydroxybenzoic acid, which improve its solubility and bioavailability

Scientific Research Applications

Metaxalone has several scientific research applications:

Comparison with Similar Compounds

Metaxalone is often compared with other muscle relaxants such as cyclobenzaprine and tizanidine:

Cyclobenzaprine: Like this compound, cyclobenzaprine is used to treat muscle spasms.

Tizanidine: Tizanidine is another muscle relaxant that provides short-term relief from muscle spasms.

Methocarbamol: Another similar compound, methocarbamol, is used to relieve muscle pain and spasms.

This compound is unique in its relatively low incidence of side effects and its use in cocrystallization to improve drug properties .

Properties

IUPAC Name |

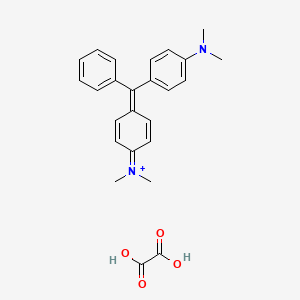

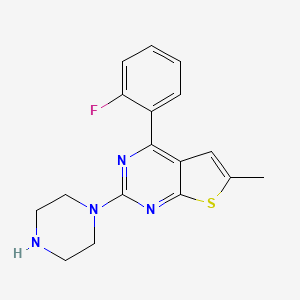

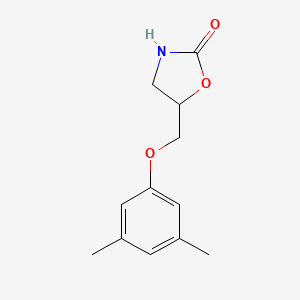

5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWZZHHPURKASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023269 | |

| Record name | Metaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 223 °C at 1.5 mm Hg | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression., Metaxalone is a CNS depressant that has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered metaxalone are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability., The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression. Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber. | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, Crystals from ethyl acetate | |

CAS No. |

1665-48-1 | |

| Record name | Metaxalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaxalone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METAXALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metaxalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaxalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAXALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C | |

| Record name | Metaxalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METAXALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaxalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there evidence suggesting metaxalone interacts with specific neurotransmitter systems?

A1: Recent research suggests that this compound, at supratherapeutic concentrations, may exhibit serotonergic effects []. Cases of serotonin syndrome have been reported in patients taking this compound, particularly in combination with selective serotonin reuptake inhibitors (SSRIs) []. Further supporting this, in vitro studies have shown that this compound inhibits monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of serotonin, at concentrations comparable to those reported in cases of serotonin toxicity [, ].

Q2: Does this compound have any effect on inflammatory processes?

A2: In vitro studies using mouse macrophage RAW264.7 cells indicate that this compound may possess anti-inflammatory properties []. Specifically, this compound was found to suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) []. Additionally, this compound reduced the levels of cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory cascade []. This anti-inflammatory effect was further enhanced when this compound was combined with β-caryophyllene [].

Q3: What are the potential implications of this compound's MAO-A inhibition in a clinical setting?

A3: Clinicians should be aware of the potential for serotonin toxicity when prescribing this compound, especially in conjunction with other serotonergic drugs like SSRIs []. This risk might be elevated in overdose scenarios where this compound concentrations are high [].

Q4: Could this compound's anti-inflammatory effects extend to neurological conditions?

A4: A study using HMC3 microglial cells, key players in central nervous system inflammation, suggests this compound might have therapeutic potential for neurological disorders associated with neuroinflammation []. this compound was found to reduce pro-inflammatory cytokine release (TNF-α and IL-6) and increase anti-inflammatory cytokine IL-13 in these cells [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H13NO3, and its molecular weight is 221.24 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, several studies utilize spectroscopic techniques for this compound characterization. Fourier transform infrared spectroscopy (FTIR) is commonly employed to identify functional groups and confirm the chemical structure of this compound []. Additionally, differential scanning calorimetry (DSC) is used to determine melting point and other thermal properties [, ]. These techniques are crucial for characterizing different crystalline forms of this compound, including polymorphs and cocrystals [, ].

Q7: Are there studies on the material compatibility and stability of this compound, its catalytic properties, or computational modeling approaches applied to this compound?

A7: The provided research papers primarily focus on pharmaceutical aspects of this compound, such as solubility enhancement, formulation development, analytical methods, and preclinical studies. They do not delve into material compatibility, catalytic properties, or computational modeling of this compound.

Q8: What are the challenges associated with formulating this compound into solid oral dosage forms?

A8: this compound exhibits poor aqueous solubility, poor flow properties, and low compressibility, making the formulation of solid oral dosage forms challenging []. These factors can lead to suboptimal bioavailability and difficulties in achieving desired drug release profiles [, ].

Q9: How can the solubility and bioavailability of this compound be improved?

A9: Several approaches have been explored to enhance the solubility and bioavailability of this compound. These include:

- Cocrystallization: Cocrystals of this compound with saccharin and lactic acid, prepared using the solvent evaporation method, showed improved solubility and dissolution rates compared to the original drug [].

- Melt Sonocrystallization: This technique yielded a melt sonocrystallized form of this compound with significantly enhanced solubility and faster dissolution than the original drug and cocrystals [].

- SoluMatrix™ Technology: This dry milling technology was used to develop a nanoformulated immediate-release tablet with improved dissolution properties [].

- Liquisolid Technique: this compound fast-disintegrating tablets (FDTs) prepared using the liquisolid technique with tween-80 and microcrystalline cellulose demonstrated enhanced solubility and dissolution [].

- Nanoemulsions: Nanoemulsion-loaded this compound formulations exhibited improved drug release profiles, potentially leading to enhanced bioavailability [, ].

- Nanosuspensions: this compound nanosuspensions prepared using media milling techniques showed significantly higher in vitro dissolution rates compared to conventional tablets, indicating improved solubility [].

Q10: Is there information available regarding the SHE (Safety, Health, and Environment) regulations concerning this compound?

A10: The provided research papers primarily focus on the pharmaceutical development and characterization of this compound, and they do not specifically address SHE regulations related to the compound.

Q11: What is the elimination half-life of this compound?

A11: The elimination half-life of this compound is reported to be approximately 4 hours [].

Q12: How is this compound eliminated from the body?

A12: While the research does not provide a detailed breakdown of this compound's excretion routes, it suggests that it is primarily eliminated through urine and feces [].

Q13: Are there any preclinical studies investigating the efficacy of this compound?

A13: The provided research includes preclinical data on this compound. One study investigated the pharmacokinetics of this compound in Beagle dogs using a validated LC-MS/MS method []. Another study employed a rat model to evaluate the pharmacokinetic profile of this compound using a similar LC-MS/MS approach [].

Q14: Is there evidence of resistance developing to this compound? Are there concerns regarding its long-term safety?

A14: The development of resistance to this compound is not discussed in the provided research. Similarly, the long-term safety profile of this compound is not extensively addressed in these papers.

Q15: Are there studies on targeted delivery of this compound, biomarkers for its efficacy, specific analytical techniques used in its analysis, or its environmental impact?

A15: The available research focuses on enhancing this compound's solubility and bioavailability through various formulation strategies. It does not delve into targeted drug delivery approaches, biomarkers for efficacy prediction, unique analytical techniques beyond conventional chromatography and spectroscopy, or the environmental impact of this compound.

Q16: How does the dissolution rate of this compound impact its bioavailability?

A16: As a poorly soluble drug, this compound's dissolution rate is a critical factor influencing its bioavailability [, ]. Slow dissolution can lead to reduced absorption and suboptimal therapeutic effects []. Therefore, enhancing the dissolution rate is crucial for improving its bioavailability and therapeutic efficacy [, ].

Q17: What analytical methods are commonly used to quantify this compound in biological samples?

A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ], diode array detection (DAD) [], and tandem mass spectrometry (LC-MS/MS) [, , , ], are frequently employed for the quantitative analysis of this compound in biological samples. These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic studies and bioanalysis.

Q18: Have these analytical methods been validated according to regulatory guidelines?

A18: Yes, several studies emphasize the validation of the developed analytical methods following guidelines set forth by the International Conference on Harmonization (ICH) [, , ]. These validations typically involve assessing parameters like linearity, accuracy, precision, specificity, sensitivity, and stability to ensure the reliability and reproducibility of the analytical data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)